molecular formula C22H30N4O2 B2366872 N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286696-51-2

N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2366872
CAS No.: 1286696-51-2
M. Wt: 382.508
InChI Key: IMPOVLAYGOSZAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a synthetic organic compound characterized by a pyrazole core substituted with a morpholino group and an o-tolyl (ortho-methylphenyl) group. The acetamide linker connects the pyrazole moiety to a cyclohexyl group, contributing to its unique stereochemical and electronic properties.

Key structural features include:

  • Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.
  • Morpholino group: A six-membered morpholine ring providing polarity and hydrogen-bonding capacity.
  • o-Tolyl substituent: An ortho-methylphenyl group influencing steric bulk and lipophilicity.
  • Cyclohexyl acetamide: A bulky, hydrophobic substituent that may enhance membrane permeability and target selectivity.

Properties

IUPAC Name

N-cyclohexyl-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O2/c1-17-7-5-6-10-19(17)20-15-26(24-22(20)25-11-13-28-14-12-25)16-21(27)23-18-8-3-2-4-9-18/h5-7,10,15,18H,2-4,8-9,11-14,16H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPOVLAYGOSZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CN(N=C2N3CCOCC3)CC(=O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Pyrazole Formation

Pyrazoles are classically synthesized via cyclocondensation of 1,3-diketones with hydrazines. For the target’s 3,4-disubstituted pyrazole, a regioselective approach is critical.

Procedure :

  • React o-tolylacetylene with morpholine under Cu(I)-catalyzed conditions to form 3-morpholino-1-(o-tolyl)prop-2-en-1-one.
  • Treat with hydrazine hydrate in ethanol under reflux (12 h) to yield 3-morpholino-4-(o-tolyl)-1H-pyrazole.

Challenges :

  • Regioselectivity control between N1 and N2 substitution.
  • Competing side reactions with morpholino’s tertiary amine.

Halogenation and Cross-Coupling

Alternatively, halogenated pyrazole intermediates enable late-stage functionalization.

Steps :

  • Synthesize 4-iodo-1H-pyrazole via iodination of 1H-pyrazole using N-iodosuccinimide (NIS).
  • Suzuki-Miyaura coupling with o-tolylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C).
  • Nucleophilic aromatic substitution (SNAr) at C3 with morpholine (K₂CO₃, DMF, 120°C).

Advantages :

  • Precise control over substitution patterns.
  • Compatibility with sensitive functional groups.

Acetamide Side Chain Introduction

Alkylation of Pyrazole

The acetamide moiety is introduced via alkylation of the pyrazole’s N1 position.

Method :

  • React pyrazole with ethyl bromoacetate (K₂CO₃, DMF, 60°C) to form ethyl 2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetate.
  • Hydrolyze ester to carboxylic acid (LiOH, THF/H₂O).
  • Activate as acid chloride (SOCl₂) and couple with cyclohexylamine (Et₃N, CH₂Cl₂).

Yield Optimization :

  • Use phase-transfer catalysts (e.g., TBAB) for efficient alkylation.

Mitsunobu Reaction for Direct Coupling

For sterically hindered systems, Mitsunobu conditions may improve efficiency.

Protocol :

  • Prepare 2-hydroxyacetamide derivative of cyclohexylamine.
  • React with pyrazole under Mitsunobu conditions (DIAD, PPh₃, THF).

Limitations :

  • Requires anhydrous conditions and stoichiometric reagents.

Functional Group Compatibility and Protecting Strategies

Morpholino Group Stability

Morpholine’s tertiary amine can participate in undesired side reactions (e.g., alkylation). Mitigation strategies include:

  • Temporary Protection : Use Boc-anhydride to protect morpholine prior to alkylation, followed by TFA deprotection.
  • Low-Temperature Reactions : Conduct alkylation at 0–5°C to suppress nucleophilic attack.

o-Tolyl Group Incorporation

Scalability and Industrial Considerations

Cost-Effective Reagents

  • Replace Pd(PPh₃)₄ with Pd/C for Suzuki coupling to reduce costs.
  • Use aqueous NaOH instead of LiOH for ester hydrolysis.

Purification Techniques

  • Column Chromatography : Essential for isolating regioisomers (hexane/EtOAc gradient).
  • Recrystallization : Optimize solvent pairs (e.g., acetone/Skellysolve B) for final product.

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.0 Hz, 1H, ArH), 6.20 (s, 1H, pyrazole-H5), 4.10 (s, 2H, CH₂CO), 3.70 (m, 4H, morpholino-OCH₂), 2.55 (m, 4H, morpholino-NCH₂).
  • HRMS : m/z calcd for C₂₂H₃₀N₄O₂ [M+H]⁺: 399.2391; found: 399.2389.

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Structural Differences Biological Implications Reference
N-(4-chlorophenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide Replaces cyclohexyl with 4-chlorophenyl; lacks methyl group on phenyl ring. Enhanced halogen bonding potential; reduced steric hindrance may increase receptor affinity.
N-methyl-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)-N-phenylacetamide Methyl and phenyl groups on acetamide nitrogen; p-tolyl instead of o-tolyl. Increased lipophilicity; altered stereoelectronic effects due to para-methyl substitution.
N-(3,4-dimethoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide Dimethoxyphenyl group; para-tolyl instead of ortho-tolyl. Improved solubility via methoxy groups; potential for enhanced hydrogen bonding.
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide Trifluoromethylphenyl group; oxane (tetrahydropyran) substituent. Enhanced metabolic stability due to trifluoromethyl group; altered pharmacokinetics.
N-cyclohexyl-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide Morpholine carbonyl instead of morpholino; additional methyl group on pyrazole. Increased rigidity and hydrogen-bonding capacity; potential for kinase inhibition.

Physicochemical Properties

  • Solubility : The dimethoxyphenyl analogue () has improved aqueous solubility due to polar methoxy groups, whereas the target compound’s cyclohexyl group reduces solubility but enhances lipid membrane penetration .
  • Lipophilicity (LogP) : The target compound’s LogP is estimated to be higher than N-(4-chlorophenyl) derivatives () but lower than trifluoromethyl-containing analogues (), balancing bioavailability and tissue distribution .

Biological Activity

N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, with the CAS Number 1286696-51-2, is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings and case studies.

  • Molecular Formula : C22H30N4O2
  • Molecular Weight : 382.5 g/mol
  • Structure : The compound features a cyclohexyl group, a morpholino moiety, and an o-tolyl-substituted pyrazole ring.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Binding : It can interact with various receptors, potentially modulating cellular signaling pathways.
  • Gene Expression Modulation : The compound may influence gene expression, leading to alterations in protein synthesis and cellular functions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar pyrazole derivatives. For instance, a study on N-(substituted phenyl)-2-chloroacetamides demonstrated effective antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . While specific data for this compound is limited, its structural similarities suggest potential effectiveness against similar pathogens.

Anticancer Activity

Research has indicated that compounds with pyrazole structures exhibit significant anticancer properties. For example, thiazole derivatives have shown promising results against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . Although direct studies on the anticancer effects of this compound are scarce, its structural characteristics may confer similar properties.

Case Studies

  • Antimicrobial Testing : A study screened various substituted phenyl derivatives for their antimicrobial efficacy. The findings suggested that modifications in the substituents significantly impacted biological activity, emphasizing the importance of structural optimization .
  • Anticancer Research : In a broader context, research into pyrazole derivatives has revealed their potential as anticancer agents through various mechanisms including enzyme inhibition and receptor modulation. Future studies could explore the specific activity of this compound against different cancer cell lines.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-cyclohexyl-2-(3-morpholino-4-(phenyl)-1H-pyrazol-1-yl)acetamideSimilar structure with phenylEffective against Gram-positive bacteria
N-cyclohexyl-2-(3-morpholino-4-(m-tolyl)-1H-pyrazol-1-yl)acetamideSimilar structure with m-tolylPotentially similar activity profile

The variations in substituents significantly affect the biological properties of these compounds, indicating that this compound may possess unique activities based on its specific structure.

Q & A

Q. What are the optimal synthetic routes and conditions for preparing N-cyclohexyl-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide with high purity and yield?

The synthesis typically involves multi-step reactions, starting with cyclization of pyrazole precursors followed by acylation. Key steps include:

  • Cyclization : Reacting substituted hydrazines with β-keto esters under reflux in ethanol to form the pyrazole core .
  • Acylation : Introducing the acetamide group via nucleophilic substitution using chloroacetyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Morpholino Incorporation : Employing Buchwald-Hartwig amination with morpholine and a palladium catalyst (e.g., Pd(OAc)₂) in toluene at 80°C .
    Critical Parameters : Maintain pH 7–8 during acylation and use inert atmospheres for palladium-catalyzed steps. Purity is ensured via recrystallization (ethanol/water) and column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify substituent integration and coupling patterns. For example, the cyclohexyl group shows characteristic multiplet peaks at δ 1.2–1.8 ppm .
  • IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and morpholino C-O-C bands (~1100 cm⁻¹) .
  • X-ray Crystallography : Solve the crystal structure using SHELXL (). Refinement parameters (R-factor < 0.05) ensure accuracy, with hydrogen-bonding networks analyzed via Mercury software .

Q. What initial bioactivity screening approaches are recommended for this compound?

  • In Vitro Assays : Test kinase inhibition (e.g., EGFR or PI3K) using fluorescence polarization assays. IC₅₀ values <10 µM suggest therapeutic potential .
  • Antimicrobial Screening : Use microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains. Compare with reference drugs like ciprofloxacin .
  • Cytotoxicity : Evaluate against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. A sample table for analogous compounds is shown below:
Compound ClassTarget ActivityIC₅₀ (µM)Reference
Quinazolinone derivativesAntitumor10.5
Pyrazole-imidazole hybridsKinase Inhibition15.0

Advanced Research Questions

Q. How can mechanistic pathways for key reactions (e.g., pyrazole cyclization) be elucidated?

  • Kinetic Studies : Monitor reaction progress via in situ FTIR or HPLC to identify rate-determining steps. For cyclization, pseudo-first-order kinetics are typical .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate transition states and activation energies. Software like Gaussian or ORCA can predict regioselectivity in heterocycle formation .
  • Isotope Labeling : Track 15N^{15}N-labeled hydrazines to confirm nucleophilic attack pathways .

Q. What crystallographic insights reveal hydrogen-bonding patterns and supramolecular interactions?

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs) using PLATON. For this compound, N-H···O and C-H···π interactions stabilize the lattice .
  • SHELXL Refinement : Use TWIN and BASF commands to handle twinning in crystals. H-bond distances <3.0 Å indicate strong interactions .
  • Hirshfeld Surfaces : Map via CrystalExplorer to quantify intermolecular contacts (e.g., 40% H···H, 25% C···O contributions) .

Q. How should researchers address contradictions in spectroscopic or bioactivity data?

  • Case Study : If NMR shows unexpected peaks, conduct HSQC/HMBC to distinguish between diastereomers or tautomers. For bioactivity discrepancies (e.g., higher IC₅₀ in replicate assays), validate via orthogonal methods (SPR vs. fluorescence assays) .
  • Impurity Profiling : Use LC-MS to detect byproducts (e.g., incomplete oxidation in sulfonamide synthesis, as seen in ).

Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET Prediction : Use SwissADME to estimate logP (~3.5) and bioavailability (Lipinski’s Rule of Five compliance) .
  • Toxicity Profiling : Run ProTox-II to predict hepatotoxicity (e.g., CYP450 inhibition) .
  • Molecular Docking : AutoDock Vina screens against target proteins (e.g., TLR4). A docking score <−7.0 kcal/mol suggests strong binding .

Q. How can regioselectivity challenges in heterocyclic functionalization be overcome?

  • Directing Groups : Install temporary groups (e.g., boronate esters) to steer C-H activation in pyrazole derivatives. highlights boronate-assisted Suzuki couplings .
  • Microwave-Assisted Synthesis : Enhance regioselectivity in click chemistry (e.g., CuAAC reactions) by reducing side-product formation via rapid heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.